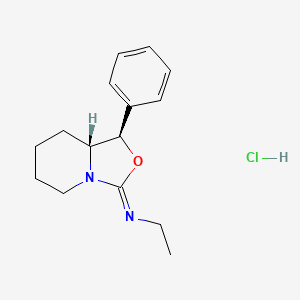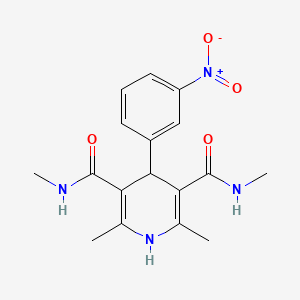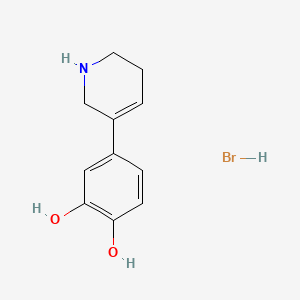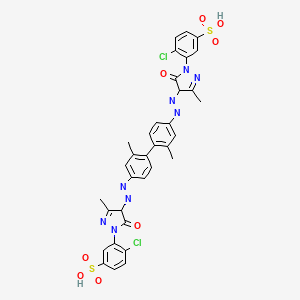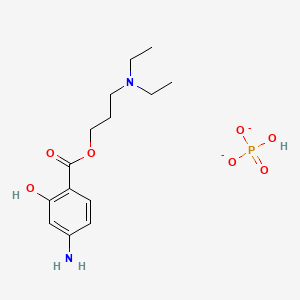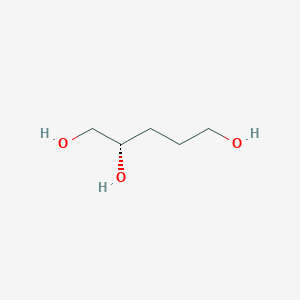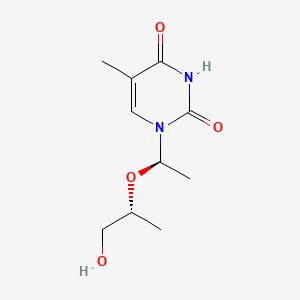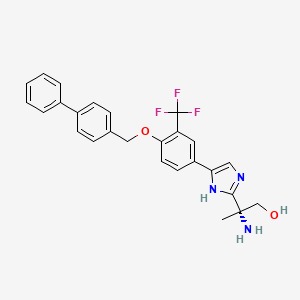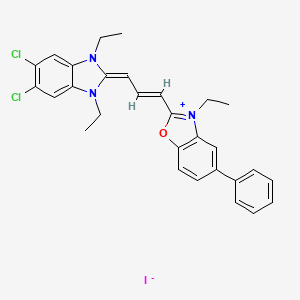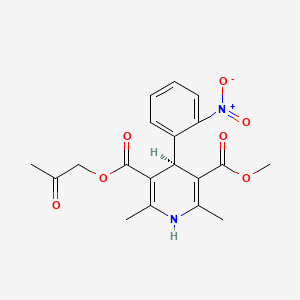
3-Pyridazinamine, 4-methyl-6-phenyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Piridazinamina, 4-metil-6-fenil-, monohidrocloruro es un compuesto heterocíclico que pertenece a la familia de las piridazinas. Este compuesto se caracteriza por la presencia de un anillo de piridazina, que es un anillo de seis miembros que contiene dos átomos de nitrógeno adyacentes. El compuesto se utiliza a menudo en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas y sus posibles actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Piridazinamina, 4-metil-6-fenil-, monohidrocloruro normalmente implica la reacción de derivados de la hidrazina con cetonas o aldehídos adecuados. Un método común incluye la ciclación de la fenilhidrazona con ácido levulínico, seguida de oxidación en presencia de pentacloruro de fósforo (PCl5) . Otro enfoque implica la reacción de hidrazina o arilaminas con compuestos de 1,4-dicarbonilo .
Métodos de producción industrial
La producción industrial de este compuesto a menudo emplea rutas sintéticas similares, pero a mayor escala. Las reacciones se llevan a cabo normalmente en condiciones controladas para garantizar un alto rendimiento y pureza. El uso de sistemas catalíticos avanzados y parámetros de reacción optimizados puede mejorar aún más la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Piridazinamina, 4-metil-6-fenil-, monohidrocloruro se somete a diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los correspondientes derivados de piridazinona.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes derivados de aminas.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales en el anillo de piridazina se sustituyen por otros grupos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) e hidruro de sodio y boro (NaBH4).
Sustitución: Se pueden utilizar varios agentes halogenantes y nucleófilos para las reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen derivados de piridazinona, derivados de aminas y varias piridazinas sustituidas, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
3-Piridazinamina, 4-metil-6-fenil-, monohidrocloruro tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su potencial como agente terapéutico para diversas enfermedades.
Industria: El compuesto se utiliza en el desarrollo de agroquímicos y otros productos industriales
Mecanismo De Acción
El mecanismo de acción de 3-Piridazinamina, 4-metil-6-fenil-, monohidrocloruro implica su interacción con objetivos moleculares específicos y vías. El compuesto puede unirse a enzimas y receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas que participan en las vías de la enfermedad, ejerciendo así efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos similares
Piridazina: Una estructura básica similar a 3-Piridazinamina, 4-metil-6-fenil-, monohidrocloruro, pero sin los grupos funcionales adicionales.
Piridazinona: Contiene un átomo de oxígeno en el anillo, ofreciendo diferentes propiedades químicas y actividades biológicas.
Fenilpiridazinas: Compuestos con un grupo fenilo unido al anillo de piridazina, similar a 3-Piridazinamina, 4-metil-6-fenil-, monohidrocloruro.
Singularidad
3-Piridazinamina, 4-metil-6-fenil-, monohidrocloruro es único debido a su patrón específico de sustitución, que le confiere propiedades químicas y biológicas distintas. Su combinación de un anillo de piridazina con grupos metilo y fenilo lo convierte en un compuesto versátil para diversas aplicaciones de investigación .
Propiedades
Número CAS |
86663-20-9 |
|---|---|
Fórmula molecular |
C11H12ClN3 |
Peso molecular |
221.68 g/mol |
Nombre IUPAC |
4-methyl-6-phenylpyridazin-3-amine;hydrochloride |
InChI |
InChI=1S/C11H11N3.ClH/c1-8-7-10(13-14-11(8)12)9-5-3-2-4-6-9;/h2-7H,1H3,(H2,12,14);1H |
Clave InChI |
AFMIGRREHATVBN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN=C1N)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


